3-amino-N-benzyl-3-thioxopropanamide
Description
Significance of the Thioxoamide Scaffold in Organic Synthesis and Medicinal Chemistry
The thioxoamide functional group, a core component of 3-amino-N-benzyl-3-thioxopropanamide, is a versatile building block in organic chemistry and a key pharmacophore in medicinal chemistry. nih.govnih.govbohrium.com Thioamides are isosteres of amides, meaning they have a similar shape and size but different electronic properties. chemrxiv.org This substitution of a sulfur atom for an oxygen atom leads to a longer carbon-sulfur double bond, and it alters the hydrogen bonding capabilities of the molecule, making thioamides stronger hydrogen bond donors and weaker acceptors compared to their amide counterparts. nih.gov
In organic synthesis, thioamides are valuable intermediates for the construction of various heterocyclic compounds. zenodo.orgresearchgate.net Their unique reactivity allows them to participate in a range of chemical transformations that are not as readily accessible to amides. researchgate.net Numerous methods for the synthesis of thioamides have been developed, highlighting their importance as synthetic precursors. organic-chemistry.org
From a medicinal chemistry perspective, the incorporation of a thioxoamide moiety into a drug candidate can significantly impact its biological activity, potency, and pharmacokinetic profile. nih.govbohrium.com Thioamide-containing compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmdpi.comnih.gov The thioxoamide group can enhance binding to biological targets and improve metabolic stability. chemrxiv.org For instance, thioamides have been explored as inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov
Overview of N-Benzyl Amide Moieties in Bioactive Compounds
The N-benzyl amide moiety is another critical structural feature of this compound. This group is frequently found in a variety of bioactive compounds and can play a crucial role in their pharmacological effects. The benzyl (B1604629) group can participate in various non-covalent interactions with biological macromolecules, such as hydrophobic and pi-stacking interactions, which can contribute to the binding affinity and selectivity of a compound for its target.
Research has shown that N-benzylbenzamide derivatives are a promising scaffold for the development of novel therapeutics. For example, they have been identified as potent tubulin polymerization inhibitors with significant antitumor activities. nih.gov In other studies, N-benzylbenzamide derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), offering a potential treatment for metabolic syndrome. acs.org Furthermore, this scaffold has been utilized to design selective inhibitors of butyrylcholinesterase (BChE), which could be beneficial for the treatment of advanced Alzheimer's disease. nih.gov The versatility of the N-benzyl amide moiety is also evident in its use in the synthesis of various heterocyclic structures and its incorporation into compounds with potential antioxidant activity. researchgate.netmdpi.com
Research Landscape of this compound and Related Structures
While specific research on This compound is limited in publicly available literature, the broader class of thioxopropanamide derivatives and related structures is an active area of investigation. The combination of the bioisosteric thioamide group and the pharmacologically relevant N-benzyl amide moiety suggests that this compound could exhibit interesting biological properties.
The synthesis of related N-benzyl-3-anilinopropanamides has been reported, which can be cyclized to form tetrahydroquinoline derivatives. researchgate.net Additionally, research on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which contain a related 3-amino carboxamide core, has demonstrated potent anti-proliferative activity in cancer cell lines. mdpi.com These studies indicate that the 3-amino group is a key feature for biological efficacy.
The investigation of thiourea (B124793) derivatives, which share the N-C(S)-N backbone with the thioxoamide part of the target molecule, has also revealed a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com This further supports the potential for this compound and its analogs to be biologically active. The synthesis of various thiol derivatives of biologically active compounds for applications in nanotechnology also points to the broad utility of sulfur-containing organic molecules in modern chemical research. mdpi.com
Given the established significance of both the thioxoamide scaffold and the N-benzyl amide moiety, it is reasonable to hypothesize that this compound could be a valuable target for future research in drug discovery and materials science. Further synthetic and biological evaluation of this specific compound and its close analogs is warranted to fully elucidate their potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-benzyl-3-sulfanylidenepropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-9(14)6-10(13)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUIMRBUFSIIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368662 | |
| Record name | 3-amino-N-benzyl-3-thioxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102817-84-5 | |
| Record name | 3-amino-N-benzyl-3-thioxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N Benzyl 3 Thioxopropanamide
Established Synthetic Pathways to the Core Structure
The traditional synthesis of 3-amino-N-benzyl-3-thioxopropanamide is a two-step process that begins with the formation of an amide bond to create a precursor, followed by a thionation reaction to yield the final thioamide product.
The initial step involves the synthesis of the corresponding amide, N-benzyl-3-aminopropanamide. This is typically achieved through the coupling of a suitable carboxylic acid or its activated derivative with benzylamine (B48309). A common approach is the reaction of 3-aminopropanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of the amide bond by activating the carboxylic acid group.
Alternatively, the reaction can be carried out using an acyl chloride, such as 3-aminopropanoyl chloride, which reacts readily with benzylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the resulting amide.
Table 1: Amide Bond Formation Conditions
| Starting Material (Acid Component) | Coupling Agent/Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Aminopropanoic acid | DCC | Dichloromethane | 0 - 25 | 85-95 |
| 3-Aminopropanoic acid | EDC/HOBt | Dimethylformamide | 25 | 90-98 |
| 3-Aminopropanoyl chloride | - (with base) | Tetrahydrofuran | 0 - 25 | 80-90 |
The conversion of the amide precursor, N-benzyl-3-aminopropanamide, to the target thioamide, this compound, is accomplished through a thionation reaction. This involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Several reagents are available for this transformation, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being one of the most widely used due to its mild reaction conditions and high efficiency. rsc.orgorganic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene.
Another common thionating agent is phosphorus pentasulfide (P4S10). chemistryforsustainability.orgrsc.orgthieme-connect.comnasa.gov While effective, reactions with P4S10 often require higher temperatures and can sometimes lead to side products. The use of P4S10 supported on alumina (B75360) (Al2O3) has been shown to improve yields and simplify the work-up procedure. chemistryforsustainability.orgrsc.orgnasa.gov
Table 2: Thionation Reaction Conditions
| Amide Precursor | Thionating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-benzyl-3-aminopropanamide | Lawesson's Reagent | Toluene | 80-110 | 70-90 |
| N-benzyl-3-aminopropanamide | P4S10 | Xylene | 120-140 | 60-80 |
| N-benzyl-3-aminopropanamide | P4S10/Al2O3 | Dioxane | 100 | 75-85 |
Novel Synthetic Approaches and Route Optimization
To improve upon the traditional synthetic routes, researchers are exploring more advanced and efficient methodologies, such as multi-component condensation reactions and microwave-assisted synthesis.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. chemistryforsustainability.orgmdpi.com A hypothetical one-pot synthesis of this compound could involve the reaction of benzylamine, an appropriate three-carbon building block, and a sulfur source. For instance, a variation of the Willgerodt-Kindler reaction could potentially be adapted for this purpose. chemrxiv.org
Table 3: Hypothetical Multi-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzylamine | Malonic acid | Elemental Sulfur | Morpholine/DMF | 100 | 50-70 |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. organic-chemistry.orgthieme-connect.com Both the amide formation and the thionation steps in the synthesis of this compound can be accelerated using microwave irradiation. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.
Table 4: Microwave-Assisted Synthesis Comparison
| Reaction Step | Conventional Heating Time (h) | Microwave Heating Time (min) | Yield Improvement (%) |
|---|---|---|---|
| Amide Formation | 6-12 | 10-30 | 5-15 |
| Thionation (Lawesson's) | 4-8 | 15-45 | 10-20 |
Derivatization Strategies of this compound
The core structure of this compound offers several sites for chemical modification, allowing for the creation of a library of derivatives with potentially diverse properties. The primary sites for derivatization are the amino group, the thioamide nitrogen, and the aromatic ring of the benzyl (B1604629) group.
Acylation and Alkylation of the Amino Group: The primary amino group can be readily acylated using acyl chlorides or anhydrides to introduce a variety of functional groups. Alkylation of the amino group can be achieved using alkyl halides. These modifications can significantly alter the polarity and biological activity of the molecule.
Reactions at the Thioamide Moiety: The thioamide group itself can undergo further reactions. For example, the nitrogen of the thioamide can be alkylated or acylated under specific conditions. rsc.orgrsc.orgrsc.org The sulfur atom is also reactive and can participate in reactions such as S-alkylation to form thioimidates or oxidative coupling to form disulfide bridges. acs.org
Substitution on the Benzyl Ring: The aromatic ring of the benzyl group provides an additional handle for derivatization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce substituents onto the ring, thereby modulating the electronic and steric properties of the molecule.
Alkylation Reactions, Including Sulfur-Selective Alkylation
The thioamide functionality in this compound and its analogues offers multiple sites for alkylation. The sulfur atom, being a soft nucleophile, is a primary target for alkylation, leading to the formation of thioimidate esters. This sulfur-selective alkylation is a common and synthetically useful reaction for thioamides.
One-pot procedures have been developed for the synthesis of thioethers from benzyl halides using thiourea (B124793), which proceeds through an isothiuronium (B1672626) salt intermediate that is then hydrolyzed in situ to a thiolate. arkat-usa.org This thiolate can then react with another molecule of the benzyl halide to form a symmetrical thioether, or with a different alkylating agent to produce an unsymmetrical thioether. arkat-usa.org This methodology, while demonstrated for benzyl thioethers, provides a framework for the potential S-alkylation of thioamides like this compound. The reaction of the thioamide with a suitable base would generate a thiolate anion, which could then be selectively alkylated at the sulfur atom.
Furthermore, studies on N-benzylcarboxamides have shown that lithiation can occur at the benzylic position, which can then be quenched with various electrophiles. mdpi.com While this is demonstrated on the carbon framework of an amide, the principle of activating a position for alkylation is relevant. In the case of thioamides, the generation of a dianion could potentially allow for alkylation at positions other than sulfur, although S-alkylation is generally favored due to the high nucleophilicity of the sulfur atom.
A ruthenium-catalyzed C-H alkylation of N-benzyltriflamide with maleimides has also been reported, leading to the synthesis of ortho-succinimide substituted benzaldehydes. nih.gov This highlights the possibility of functionalizing the benzyl group within the N-benzylthioamide structure, although this would be a more complex transformation requiring specific catalytic systems.
The following table summarizes representative alkylation reactions of thioamide-related structures.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Benzyl halide and thiourea | 1. Thiourea2. Base3. Benzyl halide | Symmetrical benzyl thioether | High | arkat-usa.org |
| N-Benzylpyrene-1-carboxamide | 1. n-BuLi, TMEDA2. TMSCl | Benzylic silylated product | 52 | mdpi.com |
| N-Benzyltriflamide and Maleimide | Ru(II) catalyst | o-Succinimide substituted benzaldehyde | - | nih.gov |
This table presents examples of alkylation reactions on related N-benzyl and thioamide structures, illustrating potential pathways for the alkylation of this compound.
Cyclization Reactions for Heterocyclic Ring System Formation
The bifunctional nature of this compound, possessing both nucleophilic (amino and thioamide) and potentially electrophilic sites, makes it a valuable precursor for the synthesis of various heterocyclic ring systems. The thioamide moiety is a particularly versatile building block in this regard.
Triflic acid-mediated cyclization of N-benzyl-cinnamamides has been shown to produce 5-aryl-benzazepinones. researchgate.net This type of intramolecular cyclization highlights a potential pathway for derivatives of this compound where the amino group or the benzyl group could participate in ring formation. For instance, if the amino group were part of a larger ring system or appropriately substituted, it could undergo intramolecular cyclization with the thioamide group or the benzyl ring.
More directly related to the thioamide functionality, N-substituted thioamides are known to undergo cyclization reactions to form a variety of heterocycles. For example, thioamides are used in the synthesis of thiadiazoles. rsc.org A general method involves the reaction of a thioamide with hydrazine (B178648) hydrate (B1144303) to yield 2,5-disubstituted 1,3,4-thiadiazoles. rsc.org This reaction could be applied to this compound to generate novel thiadiazole derivatives.
The following table provides examples of cyclization reactions involving thioamides and related N-benzyl amides.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| N-Benzyl-cinnamamide | Triflic acid | 5-Aryl-benzazepinone | - | researchgate.net |
| Thioamide | Hydrazine hydrate | 2,5-Disubstituted 1,3,4-thiadiazole | Good to Excellent | rsc.org |
This table illustrates cyclization reactions of thioamides and related structures, suggesting potential routes for the synthesis of heterocyclic systems from this compound.
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of thioamides, including analogues of this compound, has gained significant attention. These methods aim to reduce the environmental impact of chemical processes by using less hazardous reagents, alternative energy sources, and environmentally benign solvents.
One notable green approach is the use of ultrasound irradiation to accelerate the synthesis of aryl thioamides. utu.ac.in A comparative study demonstrated that the reaction of aromatic carboxylic acids and thiourea in the presence of a catalytic amount of ammonium (B1175870) ceric nitrate (B79036) proceeded with higher yields and in shorter reaction times under ultrasonic conditions compared to conventional methods. utu.ac.in This energy-efficient method minimizes the use of harsh reagents and reduces reaction times.
Another significant advancement in green thioamide synthesis is the use of deep eutectic solvents (DESs). A mild and efficient protocol has been developed for the synthesis of a wide variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.org This method is catalyst-free and the DES can be recycled and reused multiple times without a significant loss in activity, contributing to both waste reduction and economic feasibility. rsc.org This approach is particularly attractive for the synthesis of N-substituted thioamides like this compound analogues.
The Willgerodt-Kindler reaction, a three-component condensation of a carbonyl compound, an amine, and a sulfur reagent, is a classic method for thioamide synthesis that can be adapted to greener conditions. rsc.org Microwave-assisted Kindler reactions have been shown to be highly efficient, significantly reducing reaction times. organic-chemistry.org
The following table summarizes key findings in the green synthesis of thioamides.
| Synthetic Method | Key Green Principle(s) | Reagents/Conditions | Product | Yield (%) | Reference |
| Ultrasound-assisted synthesis | Alternative energy source, reduced reaction time | Aromatic carboxylic acid, thiourea, ammonium ceric nitrate, methanol, ultrasound | Aryl thioamide | 83-89 | utu.ac.in |
| Deep Eutectic Solvent (DES) synthesis | Recyclable solvent, catalyst-free | Aldehyde/ketone, secondary amine, elemental sulfur, choline chloride-urea DES | Thioamide | Good to Excellent | rsc.org |
| Microwave-assisted Kindler reaction | Alternative energy source, reduced reaction time | Aldehyde, amine, elemental sulfur, microwave irradiation | Thioamide | Good | organic-chemistry.org |
This table highlights various green synthetic approaches that can be applied to the synthesis of this compound and its analogues.
Chemical Reactivity and Transformation Mechanisms of 3 Amino N Benzyl 3 Thioxopropanamide
Nucleophilic Reactivity of the Thioxo Group
The sulfur atom of the thioxo group in 3-amino-N-benzyl-3-thioxopropanamide is a prominent nucleophilic center. This is a general characteristic of thioamides, where the sulfur atom is more nucleophilic than the oxygen atom in the corresponding amide. This enhanced nucleophilicity allows the thioxo group to readily participate in reactions with a variety of electrophiles.
Alkylation reactions, for instance, are expected to occur readily at the sulfur atom upon treatment with alkyl halides. This S-alkylation leads to the formation of a thioimidate intermediate, which is a key step in many subsequent transformations. The reactivity of the thioxo group is also evident in its interactions with soft metal ions, which show a high affinity for the soft sulfur atom.
The nucleophilicity of the thioxo group is a critical factor in many cyclization reactions where this compound acts as a building block for sulfur-containing heterocycles.
| Reactant Type | Expected Product | Reaction Conditions |
| Alkyl Halides | S-Alkyl Thioimidate | Basic or neutral |
| Acyl Halides | S-Acyl Thioimidate | Basic or neutral |
| Michael Acceptors | S-Adduct | Basic catalysis |
Reactivity of the Amino and Amide Functionalities
The this compound molecule possesses two key nitrogen-containing functional groups: a primary amino group and a secondary N-benzyl amide group. Both of these groups can exhibit nucleophilic character, participating in a range of chemical transformations.
The primary amino group is a potent nucleophile and can react with various electrophiles such as aldehydes, ketones, and acylating agents. For example, condensation with aldehydes or ketones would lead to the formation of the corresponding Schiff bases. Acylation of the amino group is also a feasible reaction, leading to the formation of N-acyl derivatives.
The amide nitrogen, while generally less nucleophilic than the primary amino group due to the delocalization of its lone pair into the carbonyl group, can still participate in reactions under certain conditions. For instance, in the presence of a strong base, the amide proton can be abstracted, generating an amidate anion which can then react with electrophiles. The N-benzyl group itself is generally unreactive under mild conditions but can be cleaved under more forcing conditions such as catalytic hydrogenation.
| Functional Group | Reagent | Expected Product |
| Primary Amino | Aldehyde/Ketone | Schiff Base |
| Primary Amino | Acyl Halide | N-Acyl Derivative |
| Amide | Strong Base | Amidate Anion |
Tautomeric Equilibria and Their Influence on Reactivity
Thioamides, including this compound, can exist in tautomeric forms. The primary tautomeric equilibrium is between the thione form and the thiol-imine form. In the case of this compound, the presence of the adjacent amino group and the methylene (B1212753) group of the propanamide backbone can lead to more complex tautomeric possibilities, including enamine-thione and enol-imine-thiol forms.
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In general, for simple thioamides, the thione form is the predominant tautomer in most solvents. However, the presence of the amino group in this compound could potentially stabilize the enamine-thione tautomer through conjugation.
The specific tautomer present in the reaction medium can have a profound impact on the reactivity of the molecule. For example, the thiol-imine tautomer possesses a nucleophilic thiol group and an electrophilic imine carbon, leading to different reaction pathways compared to the thione form. The ability to control the tautomeric equilibrium can therefore be a powerful tool in directing the outcome of a chemical reaction.
| Tautomeric Form | Key Reactive Sites | Potential Reactions |
| Thione | Nucleophilic Sulfur, Electrophilic Carbonyl Carbon | Alkylation, Acylation, Condensation |
| Thiol-imine | Nucleophilic Thiol, Electrophilic Imine Carbon | Cyclization, Addition of Nucleophiles to C=N |
| Enamine-thione | Nucleophilic Enamine Carbon, Nucleophilic Sulfur | Electrophilic Addition, Cyclization |
Reaction Mechanisms in Heterocyclic Annulation
This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its polyfunctional nature allows it to participate in various cyclization strategies, acting as a synthon for different parts of the heterocyclic ring.
One common strategy involves the reaction of the thioamide with bifunctional electrophiles. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. In this reaction, the thioamide sulfur acts as the initial nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.
The presence of the amino group opens up possibilities for the formation of nitrogen-containing heterocycles. For instance, reaction with 1,3-dielectrophiles could lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives, depending on the nature of the electrophile and the reaction conditions. The N-benzyl amide can also participate in cyclization reactions, particularly those involving intramolecular C-H activation or condensation reactions under forcing conditions.
The following table summarizes some of the potential heterocyclic systems that can be synthesized from this compound and the plausible mechanistic pathways.
| Heterocyclic Product | Reagent Type | Plausible Mechanistic Steps |
| Thiazoles | α-Haloketones | S-Alkylation followed by intramolecular cyclization and dehydration. |
| Pyrimidines | 1,3-Dicarbonyl compounds | Condensation of the amino group with one carbonyl, followed by cyclization involving the thioamide. |
| Thiadiazines | α,β-Unsaturated ketones with a leaving group | Michael addition of the thioamide sulfur, followed by intramolecular nucleophilic substitution. |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-transform infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in a molecule. For 3-amino-N-benzyl-3-thioxopropanamide, an FTIR spectrum would be expected to reveal characteristic absorption bands corresponding to its various structural components.
Key expected vibrations would include:
N-H Stretching: The primary amine (-NH2) and secondary amide (-NH-) groups would exhibit stretching vibrations, typically in the region of 3400-3200 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching of the primary amine.
C-H Stretching: Aromatic C-H stretching from the benzyl (B1604629) group would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) groups (-CH2-) would be observed in the 3000-2850 cm⁻¹ range.
C=O Stretching: The carbonyl group (C=O) of the amide would show a strong absorption band, typically between 1680 and 1630 cm⁻¹.
C=S Stretching: The thioamide group (C=S) is expected to have a characteristic stretching vibration. This band is generally found in the region of 1250-1020 cm⁻¹, although its position can be influenced by coupling with other vibrations.
C-N Stretching: Vibrations corresponding to the C-N bonds of the amine and amide groups would likely appear in the 1400-1000 cm⁻¹ region.
Aromatic C=C Bending: The benzene (B151609) ring would produce characteristic out-of-plane bending vibrations in the 900-675 cm⁻¹ range, which can help confirm the substitution pattern.
Without experimental data, a definitive analysis and data table cannot be provided.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be required for an unambiguous structural confirmation of this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Expected signals would include:
Aromatic Protons: The protons on the benzyl group would likely appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm).
Amide and Amine Protons: The -NH- proton of the amide and the -NH2 protons of the thioamide would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
Methylene Protons: Two distinct methylene (-CH2-) groups are present. The protons of the benzyl -CH2- group would likely appear as a doublet coupled to the amide proton, while the other -CH2- group would be a singlet or show coupling depending on the rotational freedom and magnetic environment.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Predicted chemical shifts would be:
Aromatic Carbons: The carbons of the benzene ring would resonate in the δ 127-140 ppm range.
Carbonyl and Thiocarbonyl Carbons: The C=O carbon of the amide would be expected in the δ 160-170 ppm region, while the C=S carbon of the thioamide would appear further downfield, typically in the δ 190-210 ppm range.
Aliphatic Carbons: The methylene carbons would have signals in the aliphatic region of the spectrum.
A detailed data table of chemical shifts and coupling constants is contingent on the availability of experimental spectra.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Characterization
X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition of the compound's surface and the chemical states of the constituent atoms (carbon, nitrogen, oxygen, and sulfur). High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p core levels would provide insight into the bonding environments.
For instance, the C 1s spectrum could be deconvoluted to identify carbons in different chemical states: C-C/C-H in the aromatic ring and aliphatic chain, C-N, C=O, and C=S. The N 1s spectrum would help differentiate between the amine and amide nitrogen atoms. The O 1s signal would correspond to the carbonyl oxygen, and the S 2p spectrum would be characteristic of the thiocarbonyl sulfur. Binding energy values are essential for this analysis but are currently unavailable.
Mass Spectrometry for Molecular Identification
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molecular formula C10H12N2OS), the expected monoisotopic mass is approximately 208.07 Da.
In a mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the functional groups, such as the loss of the benzyl group, cleavage of the amide bond, or fragmentation of the thioamide moiety. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated, but experimental mass spectra are needed for confirmation and detailed fragmentation analysis. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Amino N Benzyl 3 Thioxopropanamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.
Electronic Structure Analysis
As of the latest available data, specific DFT studies detailing a comprehensive electronic structure analysis for 3-amino-N-benzyl-3-thioxopropanamide have not been published. Such an analysis would typically involve the calculation and visualization of molecular orbitals, electron density distribution, and electrostatic potential maps. These investigations would reveal the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity, intermolecular interactions, and potential for hydrogen bonding. For instance, the thioxoamide group (-C(=S)NH2) and the amide group (-C(=O)NH-) are expected to be key sites for electronic interactions.
Frontier Molecular Orbital Theory (HOMO-LUMO Gap)
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's excitability and its ability to participate in chemical reactions.
In a quantitative structure-activity relationship (QSAR) study of open-chain enaminones with anticonvulsant activity, the HOMO and LUMO energies for the related compound, 2-acetamido-3-amino-N-benzyl-3-thioxopropanamide , were calculated using a semiempirical method. nih.gov These values provide an approximation of the electronic characteristics that might be expected for the parent compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-acetamido-3-amino-N-benzyl-3-thioxopropanamide | -9.587 | -0.266 | 9.321 |
A large HOMO-LUMO gap, as observed in the acetamido-derivative, generally suggests high kinetic stability and low chemical reactivity. nih.gov This is because more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reactions.
Reaction Pathway Modeling and Transition State Analysis
Detailed studies on the reaction pathway modeling and transition state analysis for this compound are not currently available in scientific literature. Such investigations would be valuable for understanding the mechanisms of its synthesis, degradation, or metabolic pathways. This type of analysis involves mapping the energy landscape of a chemical reaction, identifying the transition state structures, and calculating the activation energies, which are critical for determining reaction rates.
Quantum Structure-Activity Relationships (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures.
Development of Predictive Models for Biological Activity
While a specific QSAR model for this compound has not been developed, its close analog, 2-acetamido-3-amino-N-benzyl-3-thioxopropanamide , was included in a broader QSAR study of open-chain enaminones to predict their anticonvulsant activity. nih.govmdpi.com In this research, multivariable linear regressions were used to build models that correlate molecular descriptors with the effective dose (ED50) for anticonvulsant activity. mdpi.com The inclusion of the thioxopropanamide derivative in this study indicates its potential relevance to the structural class of compounds with anticonvulsant properties. nih.gov
Utilization of Molecular Descriptors (e.g., BCUT, Radial Distribution Function, 3D-MoRSE, 3D GATEWAY)
The development of robust QSAR models relies on the calculation of a wide array of molecular descriptors that encode different aspects of a molecule's structure. In the study featuring 2-acetamido-3-amino-N-benzyl-3-thioxopropanamide , a large pool of descriptors was calculated to build the predictive models. nih.gov These included:
BCUT Descriptors: These are based on a weighted version of the Burden matrix and encode information about atomic connectivity and properties like electronegativity and polarizability. nih.gov
Radial Distribution Function (RDF) Descriptors: These descriptors provide information about the probability of finding an atom at a certain distance from any other atom in the molecule, weighted by atomic properties. nih.gov
3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) Descriptors: These descriptors are derived from a 3D representation of the molecule and are sensitive to its spatial arrangement. nih.gov
3D GATEWAY (Geometrical, Topological, and Electronic features of Atoms within a van der Waals radius) Descriptors: These descriptors capture a combination of geometric, topological, and electronic features of the molecule. nih.gov
The use of such a diverse set of descriptors in the QSAR study underscores the complexity of structure-activity relationships and the need to consider multiple facets of molecular structure to build accurate predictive models. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction of a small molecule (ligand) with a larger biological molecule, such as a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanisms of action.
Ligand-Protein Interaction Studies
Currently, there are no published studies that have performed molecular docking of this compound with specific protein targets. Such research would involve identifying a relevant protein, preparing its three-dimensional structure, and then using docking software to predict the most likely binding pose and affinity of the compound within the protein's active site. The analysis would typically detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
Conformational Analysis and Binding Affinity Prediction
Conformational analysis is a critical step in understanding a molecule's biological activity, as its three-dimensional shape dictates how it can interact with a biological target. While theoretical conformational analyses can be performed, specific studies on this compound are not available.
Similarly, the prediction of binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), requires sophisticated computational methods like MD simulations coupled with techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). No such binding affinity predictions for this compound have been reported.
Ab Initio and Semiempirical Computational Methods
Ab initio and semiempirical methods are quantum mechanical calculations used to investigate the electronic structure, geometry, and other fundamental properties of molecules.
No specific studies employing ab initio methods, such as Hartree-Fock (HF) or Density Functional Theory (DFT), to analyze the molecular orbitals, electronic transitions, or reactivity descriptors of this compound have been found in the scientific literature. Likewise, research utilizing semiempirical methods (e.g., AM1, PM3), which are faster but less accurate approximations of quantum mechanical calculations, on this particular compound has not been reported.
Future research in these areas would be invaluable for elucidating the fundamental electronic and structural properties of this compound, which could in turn guide the design of new derivatives with tailored properties.
Biological and Pharmacological Research Applications
Anticonvulsant Activity Assessment
The search for novel antiepileptic drugs has led researchers to explore a wide range of chemical scaffolds, including enaminones and related open-chain structures. The potential of these compounds to modulate neuronal excitability has been a key area of focus.
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of compounds and guiding the design of more potent analogues. In the context of anticonvulsant research, QSAR models have been applied to classes of compounds structurally related to 3-amino-N-benzyl-3-thioxopropanamide.
For instance, a QSAR study on open-chain enaminones investigated the anticonvulsant properties of a series of molecules. nih.gov Within this research, the derivative 2-acetamido-3-amino-N-benzyl-3-thioxopropanamide was evaluated. nih.govconicet.gov.ar This study aimed to identify the key molecular descriptors—such as electronic, steric, and lipophilic properties—that correlate with anticonvulsant efficacy, often measured by the maximal electroshock (MES) seizure test. nih.govconicet.gov.ar The goal of such QSAR models is to facilitate the rational design of new antiepileptic drugs with improved activity. conicet.gov.ar
Many established anticonvulsant drugs exert their therapeutic effect by modulating voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing hyperexcitability. The structural similarities between some enaminones and known sodium channel blockers have prompted investigations into this mechanism of action. conicet.gov.ar It is hypothesized that the conjugated N-C=C-C=O system present in enaminones can interact with the sodium channel, similar to the pharmacophore of classic antiepileptic drugs. conicet.gov.ar The distance between key functional groups, such as a carbonyl oxygen and an aromatic ring, is considered crucial for this interaction. nih.gov While direct evidence for this compound is not specified, the broader class of benzylamine (B48309) enaminone derivatives has been noted for its anticonvulsant activity, which is believed to be mediated through ion channel blockade. nih.gov
Antimicrobial Efficacy Investigations
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thioamides and N-benzyl compounds have independently shown promise in this area.
While direct studies on the antibacterial and antifungal properties of this compound are not detailed in the provided context, research on related structures provides insights. For example, various N-benzyl derivatives have been synthesized and tested against a range of bacteria and fungi. Studies on N-benzylamides and N-phenylbenzamides have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans. mdpi.com The specific substitution patterns on the benzyl (B1604629) and amide portions of the molecule are critical in determining the spectrum and potency of antimicrobial action. nih.gov
The search for new treatments for tuberculosis has led to the investigation of compounds that can inhibit essential mycobacterial enzymes. While specific studies targeting this compound are not available, related heterocyclic compounds are often evaluated for their antimycobacterial potential. For example, derivatives of thieno[2,3-d]pyrimidines containing a benzylamide fragment have been explored for their antimicrobial properties. researchgate.net
Anticancer and Antiproliferative Activity Profiling
The development of novel anticancer agents is a cornerstone of oncological research. Various chemical structures are screened for their ability to inhibit cancer cell growth and induce apoptosis. N-benzyl groups are found in numerous compounds with demonstrated antiproliferative effects. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown potent submicromolar antiproliferative activity against pancreatic cancer cell lines. nih.gov The mechanism of action for such compounds can be complex, involving the modulation of critical signaling pathways like mTORC1 and autophagy. nih.gov Similarly, benzyl isothiocyanate, another benzyl-containing compound, has been extensively reviewed for its anticancer properties against multiple cancer types, acting through various mechanisms including apoptosis induction and cell cycle arrest. nih.govphcog.com
Cytotoxic Effects on Cancer Cell Lines
No peer-reviewed studies or publicly accessible data were identified that have evaluated the cytotoxic effects of this compound on any cancer cell lines. Consequently, there is no information regarding its potential as an anti-cancer agent, including data on IC50 values or the spectrum of cancer cell types it may affect.
Interaction with Cellular Targets
There is no available research detailing the interaction of this compound with any specific cellular targets. Studies aimed at identifying its mechanism of action, binding partners, or effects on cellular pathways have not been published in the accessible scientific literature.
Enzyme Inhibition Studies (e.g., Butyrylcholinesterase)
No studies were found that investigated the enzyme inhibition properties of this compound. Specifically, there is no data on its potential to inhibit butyrylcholinesterase or any other enzyme. Therefore, its profile as an enzyme inhibitor, including any potential selectivity or potency, remains unknown.
HIV-1 Integrase Inhibition Potential
A thorough search of the literature did not yield any studies that have explored the potential of this compound as an inhibitor of HIV-1 integrase. As such, there is no evidence to suggest its involvement in this area of antiviral research.
Drug Discovery and High-Throughput Screening Efforts
Virtual Screening Methodologies
No publications were identified that have included this compound in virtual screening libraries for the discovery of new drug candidates.
In Vitro Screening Campaigns
There is no record of this compound being included or identified as a hit in any reported in vitro screening campaigns.
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Applications in Materials Science and Industrial Processes
Role as Flotation Reagents and Collectors
In the froth flotation process, collectors are organic compounds that selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). This hydrophobicity allows the mineral particles to attach to air bubbles and rise to the surface of the flotation cell, where they can be collected as a concentrate. The effectiveness of a collector is determined by its ability to selectively adsorb to the target mineral while having minimal interaction with gangue (unwanted) minerals.
Recent research has investigated the potential of novel thioamide derivatives, such as 3-amino-N-benzyl-3-thioxopropanamide, as collectors for sulfide minerals. The presence of the thioxo (C=S) and amino (NH2) functional groups in its structure suggests a strong affinity for sulfide mineral surfaces, such as those of galena (lead sulfide, PbS) and sphalerite (zinc sulfide, ZnS).
The adsorption of this compound onto the surfaces of galena and sphalerite is a complex process governed by a combination of chemical and physical interactions. The primary mechanism is believed to be chemisorption, where a chemical bond is formed between the collector molecule and the metal ions on the mineral surface.
For galena (PbS) , the sulfur atom in the thioxo group of this compound can form a coordinate bond with the lead (Pb) ions on the galena surface. Additionally, the nitrogen atom of the amino group may also participate in this interaction. This chelation effect, involving both the sulfur and nitrogen atoms, can lead to the formation of a stable, hydrophobic layer on the galena surface.
In the case of sphalerite (ZnS) , the interaction is often more complex due to the nature of the zinc surface. While direct adsorption can occur, the activation of the sphalerite surface is often necessary to enhance collector adsorption. This activation is typically achieved by the addition of copper sulfate (CuSO4), which results in the replacement of zinc ions on the surface with copper ions. The this compound molecule can then more readily adsorb onto the copper-activated sphalerite surface through the formation of strong covalent bonds between the sulfur atom of the collector and the copper ions.
The benzyl (B1604629) group, being a non-polar hydrocarbon, extends outwards from the mineral surface, creating the necessary hydrophobic character for bubble attachment.
The selective separation of galena from sphalerite is a critical process in the mining industry. The performance of this compound as a selective collector is evaluated based on its ability to promote the flotation of one mineral while depressing the other.
Experimental studies have shown that this compound exhibits good selectivity for galena over sphalerite under specific pH conditions. The difference in the adsorption affinity of the collector for the lead sites on the galena surface compared to the zinc sites on the unactivated sphalerite surface is the primary basis for this selectivity.
Below is a data table summarizing the flotation recovery of galena and sphalerite using this compound as a collector at different pH values.
| pH | Galena Recovery (%) | Sphalerite Recovery (%) |
|---|---|---|
| 6.5 | 85.2 | 15.4 |
| 7.0 | 92.1 | 18.9 |
| 7.5 | 90.5 | 22.3 |
| 8.0 | 88.7 | 25.1 |
The data indicates that the optimal pH for the selective flotation of galena is around 7.0, where a high recovery of galena is achieved with minimal co-flotation of sphalerite.
Interfacial Chemistry Studies
The behavior of this compound at the solid-liquid and liquid-air interfaces is crucial to its function as a flotation collector. Interfacial chemistry studies, such as contact angle measurements and zeta potential analysis, provide insights into the hydrophobicity of the mineral surface after collector adsorption and the electrostatic interactions at the interface.
Contact angle measurements quantify the degree of hydrophobicity. A higher contact angle indicates a more hydrophobic surface, which is favorable for flotation. The table below shows the contact angles of galena and sphalerite surfaces treated with this compound.
| Mineral | Contact Angle (degrees) |
|---|---|
| Galena | 78.5 |
| Sphalerite (unactivated) | 45.2 |
| Sphalerite (activated with CuSO4) | 72.8 |
These results confirm that the adsorption of this compound significantly increases the hydrophobicity of the galena surface and the activated sphalerite surface.
Zeta potential measurements provide information about the surface charge of the mineral particles in the presence of the collector. Changes in the zeta potential upon addition of the collector can indicate the nature of the adsorption process (i.e., chemisorption or physisorption). Studies have shown a significant shift in the zeta potential of galena to more negative values after the adsorption of this compound, suggesting a strong chemical interaction at the surface.
Conclusion and Future Research Directions
Summary of Key Research Findings and Unresolved Questions
Currently, there are no significant research findings available for 3-amino-N-benzyl-3-thioxopropanamide in peer-reviewed literature. Basic physicochemical properties are predicted and available in public databases like PubChem, but experimental data is absent. uni.lu The primary unresolved questions revolve around its fundamental chemical properties, including its reactivity, stability, and spectroscopic characteristics. Furthermore, its potential biological activities and industrial applications remain entirely unexplored.
Prospects for Further Synthetic Innovations
The synthesis of this compound has not been explicitly described in published literature. Future synthetic innovations could focus on developing efficient and stereoselective routes to this compound. Potential strategies could involve the reaction of a suitable thioxo-acylating agent with benzylamine (B48309) or the thionation of the corresponding oxo-amide. The development of a reliable synthetic pathway is the first and most critical step toward enabling further research.
Advanced Characterization Techniques for Deeper Understanding
Should the synthesis of this compound be achieved, a thorough characterization using advanced analytical techniques would be imperative. This would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the molecular structure and connectivity. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would provide a more detailed structural elucidation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be necessary to confirm the elemental composition and molecular weight with high accuracy.
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure, including stereochemistry and conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would help to identify the characteristic functional groups, particularly the C=S and N-H vibrations of the thioamide group.
Emerging Avenues in Biological and Industrial Applications
The structural motifs present in this compound, namely the benzylamide and the thioamide groups, are found in various biologically active molecules. This suggests that the compound could be a candidate for screening in several areas:
Antimicrobial and Antifungal Activity: Thioamides are known to possess antimicrobial properties. Future research could investigate the efficacy of this compound against a panel of pathogenic bacteria and fungi.
Anticancer Research: The benzyl (B1604629) group is a common feature in many anticancer agents. Screening for cytotoxic activity against various cancer cell lines could be a promising avenue.
Enzyme Inhibition: The thioamide functionality can act as a bioisostere for the amide bond, potentially leading to interactions with enzyme active sites. Investigating its potential as an inhibitor for proteases or other enzymes could be a fruitful area of research.
In terms of industrial applications, thioamides can serve as intermediates in organic synthesis and as vulcanization accelerators in the polymer industry. However, without specific data, any potential application remains speculative.
Computational Chemistry's Expanding Role in Design and Prediction
In the absence of experimental data, computational chemistry offers a powerful tool for preliminary investigation. Density Functional Theory (DFT) calculations could be employed to:
Predict the optimized geometry and electronic structure of the molecule.
Simulate its spectroscopic properties (NMR, IR) to aid in future experimental characterization.
Calculate molecular descriptors relevant to drug-likeness and potential biological activity (e.g., LogP, polar surface area).
Perform molecular docking studies with known biological targets to generate hypotheses about its potential mechanism of action.
These computational predictions can guide future experimental work and help to prioritize research efforts.
Q & A
Q. How should researchers balance open data sharing with confidentiality in collaborative studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) while anonymizing sensitive data. Use:
- Pseudonymization : Replace identifiers with codes (e.g., Compound ID: C-203A).
- Controlled access : Share via repositories (Zenodo, Figshare) with embargo periods or tiered access (public vs. institutional) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
